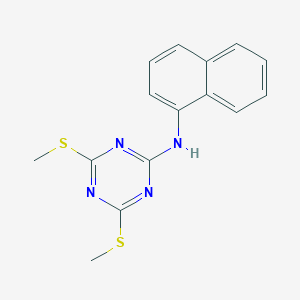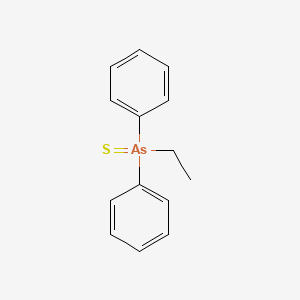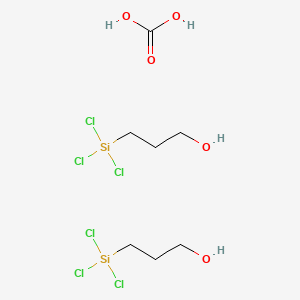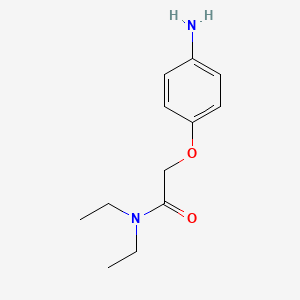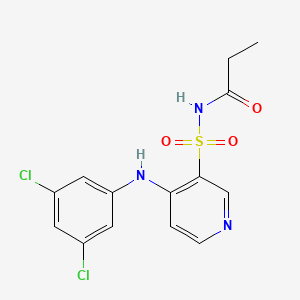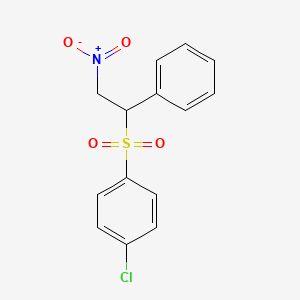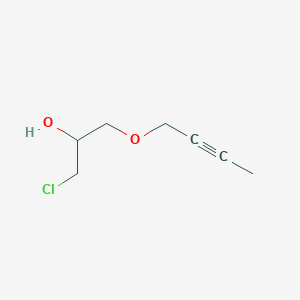
2-Propanol, 1-(2-butynyloxy)-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(2-butynyloxy)-3-chloro- is an organic compound with a unique structure that combines a propanol backbone with a butynyloxy and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-butynyloxy)-3-chloro- typically involves the reaction of 2-propanol with 2-butyn-1-ol and a chlorinating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include the use of advanced reactors and separation techniques to optimize the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(2-butynyloxy)-3-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(2-butynyloxy)-3-chloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propanol, 1-(2-butynyloxy)-3-chloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-bromo-: Similar structure but with a bromo substituent instead of chloro.
2-Propanol, 1-(2-butynyloxy)-3-fluoro-: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness
2-Propanol, 1-(2-butynyloxy)-3-chloro- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
42468-66-6 |
|---|---|
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
1-but-2-ynoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H11ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,4-6H2,1H3 |
Clave InChI |
FICOWEDDVFGKJL-UHFFFAOYSA-N |
SMILES canónico |
CC#CCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
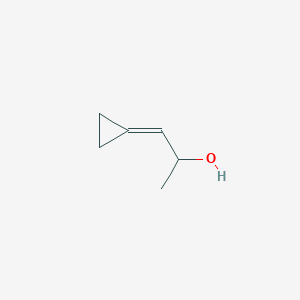
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
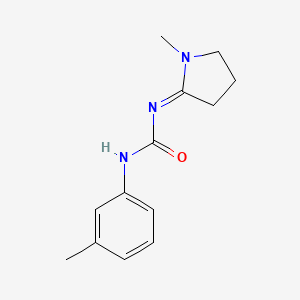

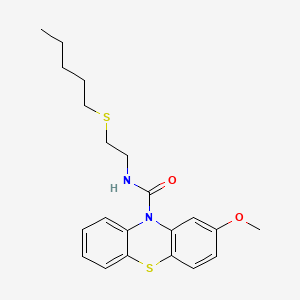
silyl sulfate](/img/structure/B14652319.png)
